molecular formula C13H11F B7997928 1-Allyl-4-fluoronaphthalene

1-Allyl-4-fluoronaphthalene

Cat. No.: B7997928
M. Wt: 186.22 g/mol
InChI Key: LSSYOVQHZVLIGL-UHFFFAOYSA-N
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Description

1-Allyl-4-fluoronaphthalene is an organic compound with the molecular formula C₁₃H₁₁F It is a derivative of naphthalene, where an allyl group is attached to the first carbon and a fluorine atom is attached to the fourth carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluoronaphthalene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-fluoronaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.

    Oxidation Products: Oxidation of the allyl group can yield aldehydes or carboxylic acids.

    Reduction Products: Reduction typically yields 1-propyl-4-fluoronaphthalene.

Scientific Research Applications

1-Allyl-4-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-fluoronaphthalene in chemical reactions involves the interaction of its functional groups with various reagents:

    Nucleophilic Substitution: The fluorine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack.

    Oxidation and Reduction: The allyl group can undergo oxidation to form aldehydes or carboxylic acids, or reduction to form propyl derivatives, depending on the reagents and conditions used.

Comparison with Similar Compounds

  • 1-Allyl-2-fluoronaphthalene
  • 1-Allyl-3-fluoronaphthalene
  • 1-Allyl-5-fluoronaphthalene

Comparison: 1-Allyl-4-fluoronaphthalene is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-fluoro-4-prop-2-enylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12/h2-4,6-9H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSYOVQHZVLIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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